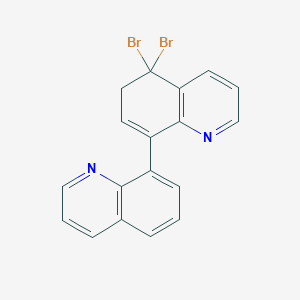![molecular formula C15H28O4Si2 B12635054 [(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 919289-46-6](/img/structure/B12635054.png)
[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3,6-二甲氧基-4-甲基-1,2-亚苯基)双(氧基)]双(三甲基硅烷) 是一种有机硅化合物,其特征在于两个三甲基硅烷基团连接到二甲氧基-甲基亚苯基核心上
准备方法
合成路线和反应条件
[(3,6-二甲氧基-4-甲基-1,2-亚苯基)双(氧基)]双(三甲基硅烷) 的合成通常涉及在碱(如吡啶)的存在下,3,6-二甲氧基-4-甲基苯酚与三甲基硅烷基氯的反应。反应通过形成中间体硅醚进行,然后通过一系列纯化步骤转化为最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。连续流动反应器和自动化系统的使用可以提高合成的效率和产率。此外,实施先进的纯化技术(例如柱层析和重结晶)可确保生产高纯度的 [(3,6-二甲氧基-4-甲基-1,2-亚苯基)双(氧基)]双(三甲基硅烷)。
化学反应分析
反应类型
[(3,6-二甲氧基-4-甲基-1,2-亚苯基)双(氧基)]双(三甲基硅烷) 经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类。
还原: 还原反应可以产生氢醌。
取代: 在适当条件下,三甲基硅烷基团可以被其他官能团取代。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素或有机金属化合物等试剂可以促进取代反应。
形成的主要产物
氧化: 醌类
还原: 氢醌
取代: 各种取代的亚苯基衍生物
科学研究应用
[(3,6-二甲氧基-4-甲基-1,2-亚苯基)双(氧基)]双(三甲基硅烷) 具有多种科学研究应用:
化学: 用作合成复杂有机分子和聚合物的先驱体。
生物学: 研究其在生物化学测定中的潜在作用以及作为肽合成中的保护基团。
医学: 探索其在药物递送系统中的潜在用途以及作为药物化合物的合成砌块。
工业: 用于生产先进材料,包括涂料和粘合剂。
作用机制
[(3,6-二甲氧基-4-甲基-1,2-亚苯基)双(氧基)]双(三甲基硅烷) 的作用机制涉及其与各种分子靶标的相互作用。三甲基硅烷基团可以增强化合物的亲脂性,促进其掺入脂质膜。此外,二甲氧基-甲基亚苯基核心可以参与电子转移反应,影响化合物的反应性和稳定性。
相似化合物的比较
类似化合物
(3,4-二甲氧基苯基)-3,6-二甲基-2-苯基-3,4-二氢喹啉-1(2H)-基)甲酮: 具有类似结构特征但不同官能团的化合物。
二甲氧基乙烷: 一种醚,具有类似的二甲氧基基团,但缺乏亚苯基核心和三甲基硅烷基团。
独特性
[(3,6-二甲氧基-4-甲基-1,2-亚苯基)双(氧基)]双(三甲基硅烷) 的独特性在于同时存在三甲基硅烷和二甲氧基-甲基亚苯基基团。这种组合赋予了独特的化学性质,如增强的稳定性和反应性,使其在研究和工业中具有各种应用价值。
属性
CAS 编号 |
919289-46-6 |
|---|---|
分子式 |
C15H28O4Si2 |
分子量 |
328.55 g/mol |
IUPAC 名称 |
(2,5-dimethoxy-3-methyl-6-trimethylsilyloxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C15H28O4Si2/c1-11-10-12(16-2)14(18-20(4,5)6)15(13(11)17-3)19-21(7,8)9/h10H,1-9H3 |
InChI 键 |
CFYPRIDPPLPSTD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1OC)O[Si](C)(C)C)O[Si](C)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)

![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
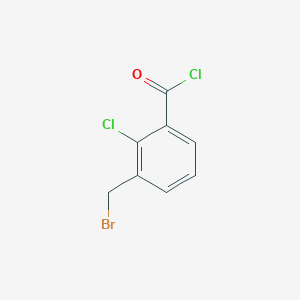
![5-(2-iodophenyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12635000.png)
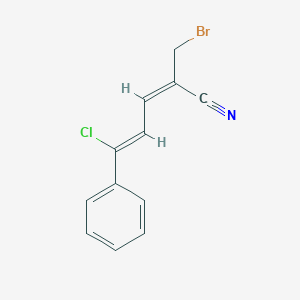

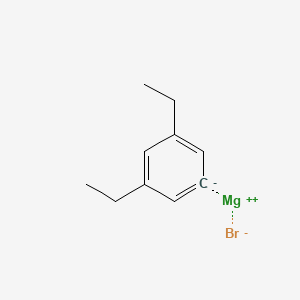
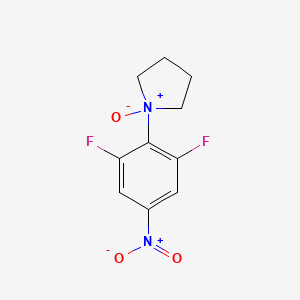
![Benzonitrile, 3-[5-(2-benzothiazolylmethoxy)-2-chlorophenoxy]-5-chloro-](/img/structure/B12635050.png)

